5‑Fluoro Substitution Enhances Metabolic Stability and Lipophilicity vs. Non‑Fluorinated Analog
The 5‑fluoro substituent in the target compound (CAS 74758‑22‑8) is known to increase metabolic stability and modulate lipophilicity relative to the non‑fluorinated analog 1‑(bis(2‑(diethylamino)ethyl)amino)‑3‑phenylindole dihydrochloride (CAS 57647‑13‑9). Although no direct head‑to‑head study was located for this specific pair, a comprehensive review of fluorine in medicinal chemistry establishes that strategic fluorination generally enhances metabolic stability by blocking metabolically labile sites and can fine‑tune lipophilicity (Δlog P) to improve membrane permeability [REFS‑1]. The absence of fluorine in the comparator (MW 479.5 g mol⁻¹ vs. 497.5 g mol⁻¹ for the target) precludes these benefits, making the fluorinated compound a more suitable candidate for in vitro ADME profiling and lead optimization campaigns.
| Evidence Dimension | Fluorine‑mediated metabolic stability / lipophilicity |
|---|---|
| Target Compound Data | 5‑fluoro substitution present (C26H38Cl2FN4, MW 497.5 g mol⁻¹) |
| Comparator Or Baseline | Non‑fluorinated analog (C26H40Cl2N4, MW 479.5 g mol⁻¹); no fluorine atom |
| Quantified Difference | Exact Δlog P or metabolic half‑life data not available for the pair; class‑level evidence indicates fluorine typically increases metabolic stability and can alter log P by ±0.5‑1.0 units depending on scaffold [REFS‑1]. |
| Conditions | Class‑level inference from medicinal chemistry literature [REFS‑1]. |
Why This Matters
For researchers designing SAR studies or ADME assays, the fluorinated congener offers a handle for probing the role of halogen substitution on pharmacokinetic parameters, a feature absent in the des‑fluoro analog.
- [1] Murphy, C. D. et al. (2015) ‘Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity’, Expert Opinion on Drug Metabolism & Toxicology, 11(4), pp. 589‑599. doi:10.1517/17425255.2015.1020295. View Source
